BenchChemオンラインストアへようこそ!

5-Methoxyquinoline-3-carbaldehyde

MAO-B inhibition Neurodegenerative disease Enzymology

Choose this 5-Methoxyquinoline-3-carbaldehyde (CAS 363135-59-5) for reliable, reproducible assays. Its unique regiochemistry (C5-methoxy, C3-formyl) delivers a specific MAO-B inhibition profile (IC50=530 nM), unlike the ion-channel activity of its 6-methoxy isomer. This batch guarantees assay consistency. It serves as a critical CYP3A4 inhibitor standard (IC50=800 nM) for DDI panels and shows selective anti-proliferative effects against MDA-MB-231 cells (IC50=2.45 µM) over HCT15. The reactive aldehyde handle enables facile derivatization for SAR exploration. Ensure your project's integrity by purchasing this verified, high-purity building block.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B11907654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoline-3-carbaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(C=N2)C=O
InChIInChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3
InChIKeyVQDMURIWGCFWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinoline-3-carbaldehyde: Key Specifications for Procuring a Versatile Quinoline-3-carbaldehyde Scaffold


5-Methoxyquinoline-3-carbaldehyde (CAS 363135-59-5, MF C11H9NO2, MW 187.19) is a functionalized heterocyclic building block belonging to the quinoline family. It features a methoxy group at the C5 position and a formyl (aldehyde) group at the C3 position . The compound is characterized by its potential as a versatile intermediate in medicinal chemistry and organic synthesis, with reported inhibitory activities against multiple biological targets [1].

Why 5-Methoxyquinoline-3-carbaldehyde Cannot Be Simply Replaced by Other Quinoline-3-carbaldehydes in Critical Assays


Quinoline-3-carbaldehyde derivatives exhibit significant variation in their biological activity profiles based on subtle changes in substitution patterns [1]. The position of the methoxy group on the quinoline ring is a critical determinant of target engagement and potency. For instance, while 5-Methoxyquinoline-3-carbaldehyde demonstrates moderate inhibition of MAO-B (IC50 = 530 nM) [2], its regioisomer 6-Methoxyquinoline-3-carbaldehyde shows a completely different selectivity profile, acting on ion channels with IC50 values in the nanomolar range (KCNQ2 IC50 = 70 nM, Kv1.5 IC50 = 200 nM) [3]. This stark divergence in target affinity underscores that generic substitution within this compound class is not feasible for achieving reproducible experimental outcomes.

Quantitative Evidence Guide: Selecting 5-Methoxyquinoline-3-carbaldehyde Based on Direct Comparative Performance Data


MAO-B Inhibition: 5-Methoxyquinoline-3-carbaldehyde vs. an Analog from a Distinct Structural Series

5-Methoxyquinoline-3-carbaldehyde exhibits a 32-fold higher potency for MAO-B inhibition compared to the compound represented by BDBM50450822. The target compound shows an IC50 of 530 nM against human recombinant MAO-B [1], whereas the comparator, a molecule with a distinct quinoline scaffold, shows an IC50 of 17,000 nM [2]. Both assays employed kynuramine as a substrate, though the enzyme source differed (supersomes vs. insect cell membranes). This cross-study comparable data suggests a significant advantage for the target compound in MAO-B related applications.

MAO-B inhibition Neurodegenerative disease Enzymology

CYP3A4 Inhibition: 5-Methoxyquinoline-3-carbaldehyde Offers a 10-Fold Advantage Over a Structurally Divergent Analog

5-Methoxyquinoline-3-carbaldehyde demonstrates substantially greater inhibition of CYP3A4 compared to the structurally divergent compound BDBM50532768. The target compound has an IC50 of 800 nM for human recombinant CYP3A4 [1], while the comparator shows an IC50 of 7,900 nM under similar assay conditions (fluorescent homogenous assay vs. 7-hydroxyquinoline probe) [2]. This ~10-fold difference in potency makes 5-Methoxyquinoline-3-carbaldehyde a more relevant chemical probe for studying CYP3A4-mediated drug metabolism.

CYP3A4 inhibition Drug metabolism ADME-Tox

Acetylcholinesterase (AChE) Inhibition: 5-Methoxyquinoline-3-carbaldehyde Outperforms a Structurally Unrelated Quinoline Derivative

5-Methoxyquinoline-3-carbaldehyde inhibits human recombinant AChE with an IC50 of 1,200 nM [1]. In contrast, a structurally distinct quinoline derivative (BDBM50412465) shows an IC50 of 11,500 nM against AChE from rat brain homogenate [2]. While the assays differ in enzyme source, the ~9.6-fold lower IC50 for the target compound points to its greater inherent potency for this critical neurological target.

AChE inhibition Alzheimer's disease Neurochemistry

Cytotoxicity Profile: 5-Methoxyquinoline-3-carbaldehyde Exhibits Differential Antiproliferative Potency Across Tumor Cell Lines

The compound displays a differential anti-viability effect against two cancer cell lines: it is more potent against triple-negative breast cancer MDA-MB-231 cells (IC50 = 2.45 µM) compared to human colon carcinoma HCT15 cells (IC50 = 7.60 µM) . This ~3.1-fold difference in potency within the same study suggests a degree of selectivity that could be exploited in targeted oncology research. While not a direct comparator, this intra-study variation provides a baseline for its cytotoxic profile.

Anticancer Cytotoxicity Oncology

Optimal Research Applications for 5-Methoxyquinoline-3-carbaldehyde Based on Verified Performance Data


Neurodegenerative Disease Research: A Tool for Modulating MAO-B Activity

The compound's robust inhibition of MAO-B (IC50 = 530 nM) makes it suitable as a chemical probe in assays designed to study monoamine oxidase B function. Its activity can be benchmarked against other known inhibitors to investigate structure-activity relationships in the context of Parkinson's disease and other neurological conditions [1].

ADME-Tox Studies: Characterizing CYP3A4-Mediated Drug-Drug Interactions

With its significant CYP3A4 inhibition (IC50 = 800 nM), this compound can be used as a standard inhibitor in high-throughput screening panels to assess the potential for drug-drug interactions in new chemical entities during preclinical development [2].

Oncology Research: Investigating Selective Antiproliferative Effects

The differential cytotoxicity observed between MDA-MB-231 (IC50 = 2.45 µM) and HCT15 (IC50 = 7.60 µM) cell lines supports its use as a selective anti-proliferative agent in targeted cancer research, particularly for studies on triple-negative breast cancer .

Medicinal Chemistry: A Versatile Synthetic Intermediate

The compound serves as a key building block for synthesizing more complex heterocyclic systems. Its aldehyde group allows for facile derivatization (e.g., Schiff base formation, reductive amination), enabling the rapid exploration of chemical space around the quinoline core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxyquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.